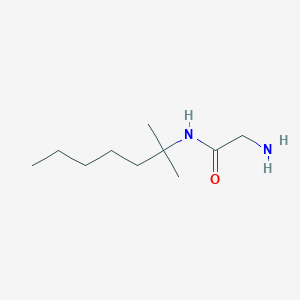
A-216546 free base
Vue d'ensemble
Description
A-216546 free base is a chemical compound with the molecular formula C30H48N2O6 . It has an average mass of 532.712 Da and a monoisotopic mass of 532.351257 Da . It is also known as ABT-546 .
Molecular Structure Analysis
The molecular structure of A-216546 free base is represented by the formula C30H48N2O6 . Unfortunately, the detailed structural analysis is not available in the search results.Applications De Recherche Scientifique
Cardiovascular Disease Management
ABT-546 is a potent endothelin ETA receptor antagonist . It has been studied for its potential to manage cardiovascular diseases by inhibiting the effects of endothelin-1 (ET-1), a peptide involved in vasoconstriction and blood pressure regulation. The compound’s ability to block ET-1-induced arachidonic acid release and phosphatidylinositol hydrolysis suggests its utility in treating conditions like hypertension and heart failure.
Pulmonary Arterial Hypertension (PAH)
The selectivity of ABT-546 for the ETA receptor over the ETB receptor is particularly beneficial for the treatment of PAH . By selectively blocking the ETA receptor, ABT-546 can reduce pulmonary arterial pressure without compromising the clearance of ET-1 through the ETB receptor, which is crucial for maintaining pulmonary vascular function.
Chronic Kidney Disease (CKD)
Endothelin receptors are implicated in the progression of CKD due to their role in promoting inflammation and fibrosis in the kidneys. ABT-546’s antagonistic action on the ETA receptor may help in slowing the progression of CKD by reducing the deleterious effects of ET-1 on renal function .
Cancer Research
The role of endothelin receptors in tumor development and progression has been a subject of research. ABT-546 could be used to explore the impact of ETA receptor blockade on cancer cell proliferation, angiogenesis, and metastasis, providing insights into potential therapeutic strategies .
Reproductive Health
Studies have indicated that endothelin receptor antagonists like ABT-546 can influence fetal growth and development. Research involving ABT-546 could investigate its effects on conditions such as fetal growth restriction and preeclampsia, with the aim of improving pregnancy outcomes .
Neurological Disorders
Given the involvement of endothelin receptors in cerebral blood flow regulation and neuroinflammation, ABT-546 may have applications in neurological research. It could be used to study the pathophysiology of conditions like stroke and dementia, and potentially contribute to the development of new treatments .
Respiratory Diseases
ABT-546’s antagonistic effects on the ETA receptor could be beneficial in respiratory diseases characterized by endothelin-mediated bronchoconstriction and inflammation, such as asthma and chronic obstructive pulmonary disease (COPD) .
Vascular Health and Surgery
In vascular surgery, controlling vasoconstriction is crucial. ABT-546 could be applied in research to prevent or reduce perioperative vascular complications by modulating the effects of endothelin-1 during surgical procedures .
Mécanisme D'action
Target of Action
ABT-546, also known as A-216546, is a potent, highly selective, and active antagonist of the endothelin ETA receptor . The primary target of ABT-546 is the endothelin ETA receptor, which plays a crucial role in vasoconstriction .
Mode of Action
ABT-546 binds to the endothelin ETA receptor with a Ki of 0.46 nM, indicating a high affinity . It is more than 25,000-fold selective for the ETA receptor over the ETB receptor . This interaction results in the inhibition of endothelin-1-induced arachidonic acid release and phosphatidylinositol hydrolysis .
Biochemical Pathways
The action of ABT-546 affects the biochemical pathways involving endothelin-1 and arachidonic acid . By blocking the endothelin-1-induced arachidonic acid release and phosphatidylinositol hydrolysis, ABT-546 disrupts the signaling pathways that lead to vasoconstriction .
Result of Action
The molecular and cellular effects of ABT-546’s action primarily involve the inhibition of vasoconstriction. By blocking the action of endothelin-1 on the ETA receptor, ABT-546 prevents the release of arachidonic acid and the hydrolysis of phosphatidylinositol . This results in a decrease in vasoconstriction, which can have significant implications for conditions like hypertension.
Propriétés
IUPAC Name |
(2S,3R,4S)-1-[2-(dibutylamino)-2-oxoethyl]-2-(2,2-dimethylpentyl)-4-(7-methoxy-1,3-benzodioxol-5-yl)pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48N2O6/c1-7-10-13-31(14-11-8-2)26(33)19-32-18-22(21-15-24(36-6)28-25(16-21)37-20-38-28)27(29(34)35)23(32)17-30(4,5)12-9-3/h15-16,22-23,27H,7-14,17-20H2,1-6H3,(H,34,35)/t22-,23+,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAEWNSKRLBVVBV-QSEAXJEQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)C(=O)CN1CC(C(C1CC(C)(C)CCC)C(=O)O)C2=CC3=C(C(=C2)OC)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN(CCCC)C(=O)CN1C[C@@H]([C@H]([C@@H]1CC(C)(C)CCC)C(=O)O)C2=CC3=C(C(=C2)OC)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
A-216546 free base | |
CAS RN |
212481-66-8 | |
| Record name | A-216546 free base | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0212481668 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2S,3R,4S)-1-[(dibutylcarbamoyl)methyl]-2-(2,2-dimethylpentyl)-4-(7-methoxy-1,3-dioxaindan-5-yl)pyrrolidine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | A-216546 FREE BASE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PN03VLW8WV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![7-Amino-1-cyclopropyl-3-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxamide](/img/structure/B1664232.png)




![2-benzyl-N-[1-[[3-cyclohexyl-1-(3-ethyl-2-oxo-1,3-oxazolidin-5-yl)-1-hydroxypropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-N'-[2-(2-methoxyethoxymethoxy)ethyl]-N'-methylbutanediamide](/img/structure/B1664239.png)





